4-(Isopropylamino)benzonitrile
Overview
Description
4-(Isopropylamino)benzonitrile is an organic compound with the molecular formula C10H12N2 It is characterized by the presence of an isopropylamino group attached to the para position of a benzonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with isopropylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
4-chlorobenzonitrile+isopropylamine→this compound+HCl
Another method involves the reduction of 4-nitrobenzonitrile to 4-aminobenzonitrile, followed by alkylation with isopropyl halide. This two-step process requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organometallic compounds.
Major Products Formed
Oxidation: Oxidized derivatives such as 4-(isopropylamino)benzoic acid.
Reduction: Reduced products like 4-(isopropylamino)benzylamine.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Scientific Research Applications
4-(Isopropylamino)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Isopropylamino)benzonitrile involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylamino)benzonitrile
- 4-(Ethylamino)benzonitrile
- 4-(Propylamino)benzonitrile
Comparison
4-(Isopropylamino)benzonitrile is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions compared to similar compounds with different alkyl groups. The isopropyl group may provide enhanced stability or specific binding characteristics in certain applications.
Properties
IUPAC Name |
4-(propan-2-ylamino)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJUAQRBUUGSNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632624 | |
Record name | 4-[(Propan-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204078-26-2 | |
Record name | 4-[(Propan-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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